1-Chloro-4-hexylbenzene
Overview
Description
1-Chloro-4-hexylbenzene is a useful research compound. Its molecular formula is C12H17Cl and its molecular weight is 196.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Interactions : The chlorine atom in certain chloronitrobenzenes can be replaced by specific groups, indicating potential for chemical transformations involving 1-Chloro-4-hexylbenzene (Blanksma & Fohr, 2010).
Synthesis and Properties of Polymethylenebis Compounds : Research on polymethylenebis compounds demonstrates the potential for synthesizing complex organic molecules, which may involve derivatives of this compound (Komatsu et al., 1982).
Electrochemical Sensing Applications : There are applications in electrochemical sensing, where compounds similar to this compound are used for detecting environmental contaminants (Yi et al., 2020).
Ring Halogenation Processes : Research on ring halogenation of polyalkylbenzenes suggests potential applications in halogenation reactions involving this compound (Bovonsombat & Mcnelis, 1993).
Chromatography and Boiling Point Prediction : Studies in chromatography have implications for the separation and identification of chloro derivatives of alkylbenzenes, relevant to compounds like this compound (Bermejo, Blanco & Guillén, 1985).
Complex Formation in Organometallic Chemistry : Research on palladium(II) complexes with cyclometallated rings indicates potential applications in organometallic chemistry involving this compound derivatives (Ghedini et al., 1992).
Extraction Using Liquid Crystals : The use of liquid crystals for ion-pair extraction showcases potential applications in separation processes, relevant for derivatives of this compound (Ohki et al., 1990).
Microbial Degradation of Chloronitrobenzenes : Studies on the microbial degradation of chloronitrobenzenes suggest potential environmental applications for the bioremediation of compounds similar to this compound (Shah, 2014).
Properties
IUPAC Name |
1-chloro-4-hexylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSKSWWYJUVCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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